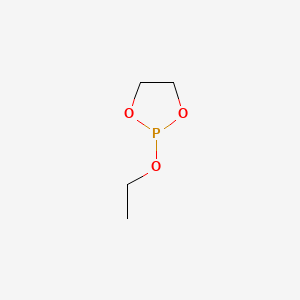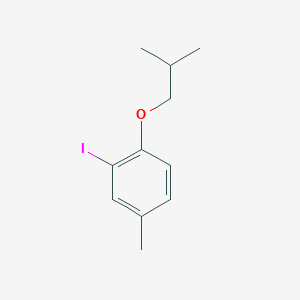
3-(2-Aminophenyl)prop-2-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Aminophenyl)prop-2-ynoic acid is an organic compound with the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol It is a derivative of propiolic acid, featuring an amino group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(2-Aminophenyl)prop-2-ynoic acid can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzaldehyde with propiolic acid under acidic conditions. The reaction typically proceeds through a condensation mechanism, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Aminophenyl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkenes and alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2-Aminophenyl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Aminophenyl)prop-2-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the alkyne group can participate in covalent bonding or π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Aminophenyl)prop-2-ynoic acid: Similar structure but with the amino group in the meta position.
3-(4-Aminophenyl)prop-2-ynoic acid: Similar structure but with the amino group in the para position.
Propiolic acid: The parent compound without the phenyl and amino groups.
Uniqueness
3-(2-Aminophenyl)prop-2-ynoic acid is unique due to the ortho position of the amino group, which can influence its reactivity and interaction with other molecules. This positional difference can lead to distinct chemical and biological properties compared to its meta and para counterparts .
Eigenschaften
Molekularformel |
C9H7NO2 |
|---|---|
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
3-(2-aminophenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H7NO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,10H2,(H,11,12) |
InChI-Schlüssel |
FCZGPGQKKMEUSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(4-Methylphenyl)phenyl]acetic acid](/img/structure/B12091803.png)
![9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene](/img/structure/B12091811.png)

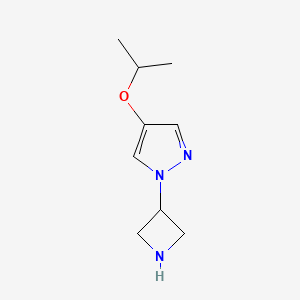

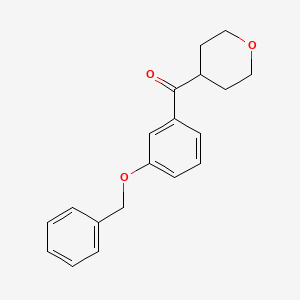
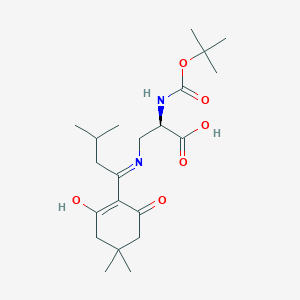
![1-[(4-Pentylcyclohexoxy)methyl]-4-(4-propylcyclohexyl)cyclohexane](/img/structure/B12091847.png)
